10-Methylbenzo(a)pyrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-methylbenzo[a]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14/c1-13-4-2-7-16-12-17-9-8-14-5-3-6-15-10-11-18(19(13)16)21(17)20(14)15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOUMHVNORGIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C4C(=CC2=CC=C1)C=CC5=C4C(=CC=C5)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212443 | |
| Record name | Benzo(a)pyrene, 10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63104-32-5 | |
| Record name | 10-Methylbenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63104-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 10-Methylbenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063104325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene, 10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-L13 10-METHYLBENZO(A)PYRENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 10-METHYLBENZO(A)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GNA5H0ZAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Metabolic Activation Pathways of 10 Methylbenzo a Pyrene
Role of Cytochrome P450 Enzymes in 10-Methylbenzo(a)pyrene Bioactivation
The initial and rate-limiting step in the metabolic activation of many PAHs, including benzo(a)pyrene and likely this compound, is their oxidation by cytochrome P450 (CYP) enzymes. nih.govmdpi.com This family of heme-containing monooxygenases introduces an epoxide group onto the aromatic ring system, a crucial step for subsequent metabolic transformations that can lead to the formation of highly reactive, DNA-binding species. mdpi.com
Research has consistently identified CYP1A1, CYP1A2, and CYP1B1 as the primary isoforms involved in the metabolism of benzo(a)pyrene. researchgate.net It is highly probable that these same enzymes are responsible for the bioactivation of this compound.
CYP1A1: This isoform is considered a major player in the metabolic activation of BaP and is known to be highly inducible by PAHs themselves. nih.gov It exhibits a high affinity for BaP and is efficient in converting it to its initial epoxide metabolites.
CYP1B1: This enzyme is expressed in a variety of tissues and has been shown to be highly effective in the activation of PAHs. researchgate.net In some contexts, its activity in forming carcinogenic metabolites of BaP is comparable to or even exceeds that of CYP1A1.
The presence of a methyl group on the benzo-ring of this compound may influence the regioselectivity of these CYP enzymes, potentially altering the distribution of initial epoxide metabolites compared to the parent compound.
The specificity of CYP1A1, CYP1A2, and CYP1B1 for PAH substrates is a key factor in determining the metabolic pathway. The planarity and aromaticity of these molecules allow them to fit into the active sites of these enzymes. For this compound, the methyl group could sterically hinder or, conversely, enhance binding to the active site of a particular CYP isoform, thereby influencing the rate and pathway of metabolism. Studies on other methylated PAHs, such as 6-methylbenzo[a]pyrene, have shown that methyl substitution can shift the metabolic focus from ring oxidation to oxidation of the alkyl side chain. dtic.milwur.nl This suggests that this compound may also undergo hydroxylation at the methyl group in addition to epoxidation on the aromatic rings.
The expression of CYP1A1, CYP1A2, and CYP1B1 is regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. iue.ac.cn PAHs, including benzo(a)pyrene, are potent ligands for the AhR. nih.gov Upon binding, the ligand-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, including those of the CYP1 family. iue.ac.cn This leads to an upregulation of these enzymes, a phenomenon known as enzyme induction. It is expected that this compound also acts as an AhR agonist, thereby inducing its own metabolism. The binding affinity of this compound to the AhR will influence the extent of CYP enzyme induction and, consequently, its rate of metabolic activation. nih.gov
Formation of Diol-Epoxide Metabolites of this compound
The formation of diol-epoxides is widely recognized as the ultimate carcinogenic pathway for many PAHs, including benzo(a)pyrene. mdpi.comnih.gov This multi-step process transforms the relatively inert parent PAH into a highly reactive electrophile capable of covalently binding to DNA.
The metabolic activation of benzo(a)pyrene to its ultimate carcinogenic form, a diol-epoxide, is a highly stereospecific process. researchgate.net The initial epoxidation by CYP enzymes can occur on either face of the molecule, leading to different enantiomers. For BaP, the formation of benzo[a]pyrene-7,8-epoxide is a key step. wikipedia.org The subsequent enzymatic reactions maintain and introduce further stereochemical complexity. The resulting diol-epoxides can exist in different conformations, primarily syn and anti, which describe the spatial relationship between the epoxide oxygen and the benzylic hydroxyl group. researchgate.net The specific stereoisomer of the diol-epoxide is a critical determinant of its mutagenic and carcinogenic activity. It is anticipated that the metabolism of this compound would also lead to the formation of stereoisomeric diol-epoxides, with the methyl group potentially influencing the stereochemical outcome of the enzymatic reactions.
Following the initial epoxidation of the PAH by CYP enzymes, the resulting epoxide is a substrate for microsomal epoxide hydrolase (mEH). researchgate.net This enzyme catalyzes the hydration of the epoxide to form a trans-dihydrodiol. wikipedia.org In the case of benzo(a)pyrene, the formation of (-)-benzo[a]pyrene-7,8-dihydrodiol is a critical step in the pathway to the ultimate carcinogen. wikipedia.org This dihydrodiol is then a substrate for a second round of oxidation by CYP enzymes, which forms the highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxide. wikipedia.org The activity of epoxide hydrolase is therefore essential for the formation of these ultimate carcinogenic metabolites from this compound.
Interactive Data Table: Key Enzymes in this compound Metabolism
| Enzyme | Probable Role in this compound Metabolism | Regulation |
| CYP1A1 | Initial epoxidation of the aromatic rings. | Upregulated by Aryl Hydrocarbon Receptor (AhR) activation. |
| CYP1A2 | Contributes to the initial epoxidation, likely to a lesser extent than CYP1A1. | Upregulated by Aryl Hydrocarbon Receptor (AhR) activation. |
| CYP1B1 | Significant role in the initial epoxidation and subsequent oxidation of dihydrodiols. | Upregulated by Aryl Hydrocarbon Receptor (AhR) activation. |
| Epoxide Hydrolase (mEH) | Hydration of the initial epoxide to form a trans-dihydrodiol. | Not primarily regulated by AhR in the same manner as CYPs. |
Comparison with Benzo(a)pyrene Diol-Epoxide Carcinogenic Pathways
The metabolic activation of benzo(a)pyrene (B[a]P), a well-characterized polycyclic aromatic hydrocarbon (PAH), predominantly proceeds through the diol-epoxide pathway. This multi-step process is initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, which oxidize B[a]P to form benzo[a]pyrene-7,8-oxide. nih.gov Subsequently, epoxide hydrolase converts this intermediate to benzo[a]pyrene-7,8-diol. nih.gov A further oxidation by CYP enzymes results in the formation of benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE), which are considered the ultimate carcinogenic metabolites of B[a]P. nih.govwikipedia.orgnih.gov
These highly reactive BPDEs can then form covalent adducts with DNA, primarily with guanine (B1146940) bases, leading to distortions in the DNA structure. wikipedia.org This interaction with DNA can induce mutations, particularly G→T transversions, which are a hallmark of PAH-induced carcinogenesis. mdpi.com The formation of these DNA adducts is a critical step in the initiation of cancer. researchgate.net
In contrast, while methylated PAHs like this compound can also undergo metabolic activation, the presence and position of the methyl group can significantly influence the preferred metabolic pathway and the nature of the ultimate carcinogen. The subsequent sections will delve into alternative activation mechanisms that are particularly relevant for methylated benzo(a)pyrenes.
| Feature | Benzo(a)pyrene Diol-Epoxide Pathway |
| Initial Enzyme | Cytochrome P450 (CYP1A1, CYP1B1) nih.govnih.gov |
| Key Intermediates | Benzo[a]pyrene-7,8-oxide, Benzo[a]pyrene-7,8-diol nih.gov |
| Ultimate Carcinogen | Benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE) nih.govwikipedia.orgnih.gov |
| Mechanism of Action | Formation of covalent DNA adducts wikipedia.org |
| Primary DNA Target | Guanine bases mdpi.com |
Alternative Metabolic Activation Mechanisms for Methylated Benzo(a)pyrenes
Meso-Region Biomethylation and Benzylic Oxidation Pathways
An alternative metabolic activation pathway, particularly relevant for methylated PAHs, involves the biomethylation of the meso-region and subsequent benzylic oxidation. mdpi.comnih.gov In the case of benzo(a)pyrene, this process begins with the biomethylation to 6-methylbenzo[a]pyrene, where S-adenosylmethionine acts as the methyl donor. nih.gov
This methylated intermediate is then further metabolized by CYP enzymes to 6-hydroxymethylbenzo[a]pyrene. nih.gov Subsequent conjugation with sulfate, catalyzed by sulfotransferases, produces a reactive sulfate ester, 6-[(sulfooxy)methyl]benzo[a]pyrene. nih.gov This reactive ester can then form DNA adducts. nih.gov Evidence for the in vivo formation of these types of adducts has been demonstrated in rat liver. nih.govmdpi.com This pathway highlights a distinct mechanism of carcinogenesis that does not rely on the formation of a diol-epoxide.
| Step | Description | Key Molecules |
| 1. Biomethylation | Addition of a methyl group to the meso-region of the PAH. | Benzo(a)pyrene, S-adenosylmethionine |
| 2. Benzylic Oxidation | Oxidation of the methyl group by CYP enzymes. | 6-methylbenzo[a]pyrene, 6-hydroxymethylbenzo[a]pyrene |
| 3. Sulfation | Conjugation with sulfate to form a reactive ester. | 6-hydroxymethylbenzo[a]pyrene, 6-[(sulfooxy)methyl]benzo[a]pyrene |
| 4. DNA Adduct Formation | The reactive sulfate ester binds to DNA. | 6-[(sulfooxy)methyl]benzo[a]pyrene |
Ortho-Quinone and Reactive Oxygen Species Generation
Another significant alternative metabolic activation pathway involves the formation of ortho-quinones and the subsequent generation of reactive oxygen species (ROS). mdpi.comnih.gov This mechanism is initiated by the enzymatic oxidation of a diol metabolite, such as benzo[a]pyrene-7,8-diol, to an ortho-quinone, for instance, benzo[a]pyrene-7,8-quinone. nih.gov This conversion is often catalyzed by aldo-keto reductases. nih.govmdpi.com
These ortho-quinones are highly reactive and can contribute to carcinogenesis through two primary mechanisms. Firstly, they can directly react with DNA to form both stable and depurinating DNA adducts. nih.gov Secondly, ortho-quinones can undergo redox cycling, a process where they are repeatedly reduced and re-oxidized. nih.gov This cycling generates ROS, such as superoxide (B77818) anions and hydroxyl radicals, which can cause oxidative damage to DNA, leading to strand breaks and the formation of oxidized bases like 8-oxo-deoxyguanosine. nih.govmdpi.com The generation of ROS and the formation of ortho-quinone-DNA adducts represent a genotoxic mechanism that is distinct from the diol-epoxide pathway. nih.gov
| Mechanism | Description | Consequence |
| Direct DNA Adduction | The ortho-quinone directly binds to DNA. | Formation of stable and depurinating adducts. nih.gov |
| Redox Cycling and ROS Generation | The ortho-quinone undergoes repeated reduction and oxidation. | Production of reactive oxygen species that cause oxidative DNA damage. nih.gov |
Molecular Mechanisms of Dna Adduct Formation by 10 Methylbenzo a Pyrene Metabolites
Covalent Binding to Deoxyribonucleic Acid (DNA) Bases
Metabolic activation of 10-methylbenzo(a)pyrene, analogous to its parent compound benzo(a)pyrene, is expected to produce highly reactive diol epoxide metabolites. These electrophilic species are the ultimate carcinogens that readily attack nucleophilic sites on DNA bases, leading to the formation of stable covalent adducts. This covalent linkage distorts the DNA helix, interfering with normal cellular processes.
Research on benzo(a)pyrene and its methylated derivatives has consistently shown a preference for adduction at purine (B94841) bases, with guanine (B1146940) being the most frequent target. The exocyclic amino group (N²) of guanine is a primary site of attack by the diol epoxide metabolites. While guanine is the major target, adducts with adenine (B156593) (at the N⁶ position) have also been identified, though typically to a lesser extent. This specificity is governed by the electronic and steric properties of both the reactive metabolite and the DNA base. The electron-rich nature of the purine bases makes them susceptible to electrophilic attack.
While direct studies on this compound are limited, research on the closely related 7-methylbenzo(a)pyrene has shown that it is metabolized and binds to the DNA of cells. However, the level of binding was found to be approximately one-eighth of that observed for the parent benzo(a)pyrene.
The precise structure of DNA adducts can be elucidated using advanced analytical techniques such as high-pressure liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. For benzo(a)pyrene, the major adduct is formed from its ultimate carcinogenic metabolite, anti-7,8-diol-9,10-epoxide (BPDE), which covalently binds to the N² position of deoxyguanosine. This results in the formation of 10-(deoxyguanosin-N²-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene.
While specific structural characterization of this compound-DNA adducts is not widely available in the literature, it is anticipated that its diol epoxide metabolite would form a structurally analogous adduct at the N² position of guanine. The presence and position of the methyl group would, however, influence the stereochemistry and conformation of the resulting adduct. Studies on 7-methylbenzo(a)pyrene have identified trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene as a metabolite, indicating that the initial steps of metabolic activation necessary for DNA adduction occur despite the presence of the methyl group.
The persistence of DNA adducts within a cell is a critical determinant of their mutagenic potential. If not removed by DNA repair mechanisms before cell division, these adducts can lead to the incorporation of incorrect bases during DNA replication, resulting in permanent mutations. The rate of repair can be influenced by the structure of the adduct, its location in the genome, and the efficiency of the cellular DNA repair machinery.
Studies on the parent compound, benzo(a)pyrene, have shown that its DNA adducts can be persistent in certain tissues. For instance, in some animal models, adducts have been shown to persist for extended periods in the lungs and spleen. The persistence of this compound-DNA adducts would similarly depend on the interplay between their formation and repair. The structural alterations induced by the methyl group could potentially affect the recognition and processing of these adducts by repair enzymes.
Influence of Methyl Group Position on DNA Adduct Formation
The introduction of a methyl group onto the benzo(a)pyrene backbone can significantly modulate its carcinogenic activity. The position of this methyl group is crucial, as it can influence the metabolic activation pathway, the reactivity of the ultimate carcinogen, and the nature of the resulting DNA adducts.
The methyl group at the 10-position of benzo(a)pyrene can exert both steric and electronic effects that influence DNA adduct formation. Electronically, the methyl group is electron-donating, which can affect the reactivity of the π-electron system of the aromatic rings and potentially influence the rate and regioselectivity of metabolic oxidation.
Sterically, the methyl group can hinder or facilitate the approach of metabolizing enzymes and the subsequent interaction of the reactive diol epoxide with the DNA helix. For instance, substitution at certain positions can inhibit the metabolic activation process. In the case of 7-methylbenzo(a)pyrene, while it is metabolized, the level of DNA binding is reduced compared to benzo(a)pyrene, suggesting that the methyl group at the 7-position may partially hinder the metabolic activation or the subsequent DNA binding. The specific impact of a methyl group at the 10-position on adduct yield requires direct experimental investigation.
Prior to covalent bond formation, the reactive metabolites of PAHs often intercalate between the base pairs of the DNA double helix. This non-covalent association is thought to be a prerequisite for the subsequent covalent binding. The planarity of the aromatic ring system facilitates this intercalation.
Depurinating DNA Adducts from this compound Intermediates
Information on the specific depurinating DNA adducts formed from the metabolic intermediates of this compound is not available in the current body of scientific literature. Research into the genotoxicity of many PAHs involves the characterization of both stable and unstable (depurinating) adducts. Depurinating adducts are lesions where the PAH metabolite has bound to a purine base (adenine or guanine) in such a way that the glycosidic bond linking the base to the deoxyribose sugar is destabilized, leading to the spontaneous loss of the adducted base from the DNA backbone. This process creates an apurinic (AP) site, which can be highly mutagenic if not repaired.
For other well-studied PAHs, such as benzo(a)pyrene, the formation of depurinating adducts is a known mechanism of DNA damage. These adducts typically form through the reaction of reactive metabolites, often radical cations or diol epoxides, with the N7 or C8 positions of guanine and the N7 position of adenine. However, without specific studies on this compound, it is not possible to detail the specific intermediates involved or the identity and prevalence of the resulting depurinating adducts for this particular compound.
Detailed research findings, including the types of depurinating adducts, their relative abundance, and the specific metabolic intermediates of this compound that lead to their formation, remain to be elucidated by future research.
Table of Compounds
Since no specific compounds related to the metabolism and DNA adduction of this compound could be discussed, a table of mentioned compounds cannot be generated.
Lack of Evidence for Significant Genotoxicity of this compound Limits Detailed Mechanistic Analysis
Comprehensive scientific data concerning the specific genotoxic and mutagenic potential of this compound, as outlined in the requested article structure, is not extensively available in published research. The scarcity of detailed information on mutation hotspots, cellular responses to DNA damage, and effects on apoptosis and the cell cycle is directly linked to the compound's markedly low carcinogenic activity compared to its parent compound, benzo(a)pyrene.
Research comparing the tumor-initiating capabilities of various methylated derivatives of benzo(a)pyrene has shown that the position of the methyl group is a critical determinant of the compound's carcinogenic potential. A key study on the tumor-initiating activity of these derivatives in mouse skin revealed that methylation at specific locations can dramatically alter biological activity.
Specifically, the substitution of a methyl group at the 10-position of benzo(a)pyrene has been found to completely counteract its tumor-initiating ability. nih.gov This position is directly in the "bay region" of the molecule. The carcinogenicity of benzo(a)pyrene is dependent on its metabolic activation by enzymes to form a highly reactive bay-region diol-epoxide, which can then bind to DNA, forming adducts that lead to mutations.
The presence of a methyl group at the 10-position is thought to sterically hinder this essential metabolic activation process. nih.gov This interference prevents the formation of the ultimate carcinogenic metabolite, thereby abolishing the compound's ability to initiate tumors.
Consequently, because this compound is not a significant tumor initiator, it has not been the subject of the in-depth mechanistic studies that have been performed on highly carcinogenic compounds like benzo(a)pyrene. Therefore, detailed research findings on its ability to induce mutations in specific genes like TP53 and K-RAS, its impact on DNA repair pathways, or its role in triggering apoptosis and cell cycle arrest are not available in the scientific literature.
Genotoxicity and Mutagenic Potential of 10 Methylbenzo a Pyrene
Comparative Mutagenicity Studies of 10-Methylbenzo(a)pyrene and its Derivatives
The mutagenic potential of this compound has been evaluated in comparison to its parent compound, benzo(a)pyrene (BP), and other methylated derivatives. These studies are crucial for understanding the structure-activity relationship of this class of compounds and how the position of methyl substitution influences their genotoxic effects.
Research investigating the mutagenicity of various methylated benzo[a]pyrene (B130552) derivatives in Salmonella typhimurium has revealed significant differences in their activity. nih.gov In these studies, this compound was found to be significantly less mutagenic than benzo(a)pyrene. nih.gov This suggests that the substitution of a methyl group at the 10-position of the benzo[a]pyrene molecule reduces its mutagenic potential in this bacterial reverse mutation assay. nih.gov
The comparative mutagenicity of several methylated benzo[a]pyrene derivatives, as determined by the number of revertants produced in Salmonella typhimurium, is summarized in the table below.
**Table 1: Comparative Mutagenicity of Methylated Benzo(a)pyrene Derivatives in *Salmonella typhimurium***
| Compound | Relative Mutagenicity Compared to Benzo(a)pyrene |
|---|---|
| 6-Methylbenzo(a)pyrene | ~200% |
| 11-Methylbenzo(a)pyrene | Slightly more mutagenic |
| Benzo(a)pyrene | 100% |
| 7-Methylbenzo(a)pyrene | Significantly less active |
| 8-Methylbenzo(a)pyrene | Significantly less active |
| 9-Methylbenzo(a)pyrene | Significantly less active |
| This compound | Significantly less active |
| 7,8-Dimethylbenzo(a)pyrene | Significantly less active |
| 7,10-Dimethylbenzo(a)pyrene | Significantly less active |
Data sourced from Santella et al., 1982. nih.gov
These findings are consistent with the hypothesis that the metabolic activation of benzo[a]pyrene to its ultimate mutagenic form may involve the 7, 8, 9, and 10 positions. nih.gov Methylation at these positions could hinder the enzymatic conversion to the reactive diol epoxide metabolites responsible for DNA adduction and subsequent mutation.
In addition to bacterial mutagenicity assays, the tumor-initiating activity of this compound has been compared to benzo(a)pyrene and 7,10-dimethylbenzo(a)pyrene on mouse skin. In these studies, this compound also demonstrated lower activity than the parent compound, benzo(a)pyrene. nih.gov No tumors were observed in the group treated with 7,10-dimethylbenzo(a)pyrene. nih.gov
The results of these comparative studies are detailed in the following table.
Table 2: Comparative Tumor Initiating Activity of this compound and its Derivatives on Mouse Skin
| Compound | Incidence of Tumor-Bearing Animals |
|---|---|
| Benzo(a)pyrene | 25% - 40% |
| This compound | 20% |
| 7,10-Dimethylbenzo(a)pyrene | 0% |
Data sourced from Hecht et al., 1978. nih.gov
The reduced tumor-initiating activity of this compound aligns with its lower mutagenic potential observed in bacterial assays. nih.govnih.gov These comparative studies underscore the importance of the substitution position on the benzo[a]pyrene skeleton in determining the genotoxic and carcinogenic potential of its methylated derivatives.
Mechanisms of Carcinogenesis Initiated by 10 Methylbenzo a Pyrene
Tumor Initiation and Promotion Studies in Experimental Models
The carcinogenic potential of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is extensively evaluated through experimental models, which serve to elucidate their ability to initiate and promote tumor development. Studies focusing on 10-Methylbenzo(a)pyrene provide critical insights into how methyl substitution on the benzo(a)pyrene (BaP) backbone influences its carcinogenic activity.
Direct comparisons in animal models, particularly on mouse skin, have been instrumental in ranking the carcinogenic potency of various methylated BaP derivatives relative to the parent compound. Research has shown that this compound acts as a tumor initiator. nih.gov In a comparative study on mouse skin, the tumor-initiating activity of this compound was found to be less potent than that of Benzo(a)pyrene. At an initiating dose of 100 µg, BaP induced tumors in 40% of the test animals, whereas this compound induced tumors in 20% of the animals at the same dose. nih.gov At a lower dose of 50 µg, BaP led to tumors in 25% of animals, while this compound again produced a 20% incidence. nih.gov
In the same study, another methylated derivative, 7,10-dimethylbenzo(a)pyrene, showed no tumor-initiating activity at either dose, highlighting that the position and number of methyl groups are critical determinants of carcinogenic potential. nih.gov The carcinogenicity of BaP itself is well-established, with its metabolites capable of forming DNA adducts that lead to mutations and malignant transformations. nih.gov The ultimate carcinogenic forms of many PAHs are considered to be their bay region diol epoxides, which bind covalently to DNA. annalsofneurosciences.org
Table 1: Comparative Tumor Initiating Activity on Mouse Skin
| Compound | Initiating Dose | Tumor Incidence (% of animals) | Source |
|---|---|---|---|
| Benzo(a)pyrene | 100 µg | 40% | nih.gov |
| 50 µg | 25% | nih.gov | |
| This compound | 100 µg | 20% | nih.gov |
| 50 µg | 20% | nih.gov | |
| 7,10-Dimethylbenzo(a)pyrene | 100 µg | 0% | nih.gov |
| 50 µg | 0% | nih.gov |
The relationship between the chemical structure of a PAH and its carcinogenic activity is a cornerstone of its toxicological profile. For BaP and its derivatives, the mechanism of activation is believed to be similar, involving metabolic transformation into reactive intermediates. nih.gov The prevailing theory is that these compounds are activated through the formation of an angular ring diol-epoxide. nih.gov This pathway involves several steps: first, cytochrome P450 enzymes metabolize the parent compound, leading to the formation of an epoxide. nih.gov This is followed by hydrolysis via epoxide hydrolase to a dihydrodiol. baua.de A subsequent epoxidation by cytochrome P450 enzymes creates the ultimate carcinogen, a diol-epoxide, which can covalently bind to DNA, forming adducts. nih.govbaua.de The anti-benzo(a)pyrene-7,8-diol-9,10-epoxide is identified as a major ultimate carcinogen of BaP. baua.de
The position of the methyl group on the BaP structure significantly influences this metabolic activation and, consequently, the compound's tumorigenicity. The lower activity of this compound compared to BaP suggests that methylation at the 10-position may hinder the optimal formation of the critical diol-epoxide metabolite or affect its interaction with DNA. nih.gov Conversely, the complete lack of activity for 7,10-dimethylbenzo(a)pyrene indicates that methylation at these specific positions may sterically block the necessary enzymatic transformations required for activation. nih.gov
Molecular Pathways Contributing to Tumorigenesis
The carcinogenic effects of this compound, like its parent compound BaP, are mediated through complex interactions with cellular and molecular pathways. These interactions disrupt normal cellular functions, leading to genomic instability and malignant transformation.
A key mechanism in the carcinogenicity of PAHs is the induction of oxidative stress through the generation of reactive oxygen species (ROS). mdpi.comelsevierpure.com The metabolism of BaP by cytochrome P450 enzymes is a major source of ROS production. annalsofneurosciences.orgmdpi.com During the metabolic activation process, reactive intermediates can engage in redox cycling, leading to the formation of superoxide (B77818) anions, hydrogen peroxide, and other ROS. mdpi.comresearchgate.net
These ROS can inflict damage on cellular macromolecules, including lipids, proteins, and DNA. annalsofneurosciences.orgresearchgate.net Oxidative damage to DNA can result in strand breaks and the formation of lesions such as 8-hydroxy-2'-desoxyguanosine (8-OHdG), which can lead to mutations if not properly repaired. baua.de This ROS-mediated damage is a recognized pathway contributing to the genotoxicity and carcinogenicity of BaP. elsevierpure.com While studies specifically detailing the ROS-generating potential of this compound are not as prevalent, its structural similarity and shared metabolic activation pathway with BaP suggest it likely contributes to carcinogenesis through a similar mechanism of inducing oxidative stress. nih.gov
PAHs and their metabolites can modulate cellular signaling pathways that regulate xenobiotic metabolism and the response to oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical defense mechanism against oxidative stress. However, studies on the parent compound, BaP, show it can increase the nuclear content of Nrf2, which in turn upregulates the expression of antioxidant and phase II detoxification enzymes. nih.govjohnshopkins.edu This can be a protective response, but chronic activation or dysregulation may also contribute to cancer cell survival.
The Pregnane X Receptor (PXR) is another nuclear receptor involved in sensing foreign chemicals and upregulating genes related to their metabolism and clearance. The interaction of BaP with these pathways is complex. For instance, BaP is known to be a potent activator of the Aryl Hydrocarbon Receptor (AhR), which is a primary regulator of the expression of cytochrome P450 enzymes like CYP1A1 and CYP1B1 that metabolize BaP itself. nih.govnih.gov Given that this compound requires metabolic activation, it is highly probable that it also interacts with these xenobiotic-sensing pathways, influencing its own metabolism and the cellular response to its presence.
The formation of DNA adducts by reactive metabolites of PAHs represents a significant challenge to genomic integrity. The ultimate carcinogenic metabolite of BaP, benzo(a)pyrene diol epoxide (BPDE), induces cellular responses that involve cell cycle regulation and DNA repair. nih.govepa.gov Exposure to BPDE can lead to the upregulation of a suite of DNA repair genes, including DDB2, XPC, XPF, and XPG, which are involved in nucleotide excision repair, the primary pathway for removing bulky DNA adducts. epa.gov
However, this response can be a double-edged sword. While it can protect cells from the lethal effects of DNA damage, the induction of error-prone DNA polymerases, such as POLH, can increase the frequency of mutations during the repair process, potentially initiating cancer. epa.gov Furthermore, exposure to BaP and its metabolites can modulate the expression of genes that control the cell cycle and apoptosis. nih.govnih.gov This can lead to the arrest of the cell cycle to allow for DNA repair or, if the damage is too severe, the initiation of programmed cell death. Dysregulation of these checkpoints can allow cells with damaged DNA to proliferate, a hallmark of cancer. nih.gov As this compound is thought to act via a similar diol-epoxide intermediate, it is expected to trigger similar effects on DNA repair and cell cycle control pathways. nih.gov
Epigenetic Modifications in this compound-Induced Carcinogenesis
Studies comparing the tumor-initiating activity of this compound to Benzo(a)pyrene suggest that the mechanism of metabolic activation is likely similar, presumably involving the formation of a diol-epoxide that can bind to DNA. nih.gov This class of compounds is known to exert carcinogenic effects through both genetic (mutations) and epigenetic pathways.
However, specific research detailing how this compound alters DNA methylation patterns, such as global hypomethylation or gene-specific hypermethylation of tumor suppressor genes, is currently lacking. Similarly, there is no available data on how this specific compound might influence histone modifications, such as acetylation, methylation, or phosphorylation, which are crucial for regulating chromatin structure and gene expression.
Consequently, a detailed analysis and data tables on the epigenetic modifications in this compound-induced carcinogenesis cannot be provided at this time due to the absence of specific research findings in the public domain. Further investigation is required to elucidate the distinct epigenetic mechanisms of this particular methylated polycyclic aromatic hydrocarbon.
Advanced Analytical Methodologies for 10 Methylbenzo a Pyrene Research
Chromatographic Techniques for Metabolite and DNA Adduct Analysis
Chromatography is the cornerstone for separating 10-Methylbenzo(a)pyrene derivatives from interfering biological components. The primary goal is to achieve high-resolution separation of various metabolites, which may include hydroxylated compounds and dihydrodiols, as well as the covalent adducts formed with DNA.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation of PAH metabolites. For this compound, HPLC methods are adapted from those used for BaP, typically employing reverse-phase chromatography. nih.gov
A common setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The increased hydrophobicity of this compound and its metabolites, due to the additional methyl group, would be expected to result in longer retention times compared to the analogous BaP derivatives under identical conditions. Gradient elution is typically required to resolve the full spectrum of metabolites, which range from more polar dihydrodiols and tetrols to less polar parent compounds. nih.gov Mobile phases usually consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.gov
Table 1: Typical HPLC Parameters for the Analysis of Benzo(a)pyrene Metabolites (Applicable to this compound)
| Parameter | Description |
|---|---|
| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |
| Mobile Phase A | Water, often with a modifier like 5 mM ammonium (B1175870) acetate (B1210297) and 0.02% formic acid nih.gov |
| Mobile Phase B | Acetonitrile or Methanol nih.govnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min nih.govunam.mx |
| Detection | UV-Vis (e.g., 254 nm) or Fluorescence Detection nih.gov |
| Elution | Linear gradient, for example, starting at 40-60% B and increasing to 100% B over 25-30 minutes mdpi.com |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Mass spectrometry is indispensable for the unambiguous identification and quantification of this compound metabolites and DNA adducts. When coupled with HPLC (LC-MS), it provides a powerful tool for structural analysis.
For structural elucidation, high-resolution mass spectrometry can provide accurate mass measurements to confirm elemental composition. Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns. For example, analysis of the DNA adduct formed by the ultimate carcinogen of BaP, benzo[a]pyrene (B130552) diol epoxide (BPDE), shows characteristic neutral losses, such as the loss of the deoxyribose moiety from the adducted deoxynucleoside. ugent.be A similar fragmentation pattern would be expected for the diol epoxide adduct of this compound.
For quantification, tandem mass spectrometry is operated in selected reaction monitoring (SRM) mode, which offers exceptional sensitivity and selectivity. nih.gov This involves monitoring a specific precursor-to-product ion transition. For a this compound-derived DNA adduct, the precursor ion would be the protonated molecule, and the product ion would typically be the protonated base after cleavage of the glycosidic bond. The masses would be 14 Da (the mass of a CH2 group) higher than their BaP counterparts.
Table 2: Key Mass Spectrometric Transitions for Benzo(a)pyrene-Deoxyguanosine Adduct and Predicted Transitions for its 10-Methyl Derivative
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |
|---|---|---|---|
| BPDE-dGMP Adduct ugent.be | 648 [M-H]⁻ | 195 | Product ion typical for alkylation on the heterocyclic moiety. ugent.be |
Other Spectroscopic Methods (e.g., Fluorescence Detection)
Fluorescence detection is a highly sensitive and selective method for analyzing PAHs and their metabolites, which are often naturally fluorescent. cdc.gov When coupled with HPLC, it allows for the quantification of target compounds at very low concentrations. unam.mx
The selection of optimal excitation (λex) and emission (λem) wavelengths is crucial for achieving specificity, especially in complex mixtures where spectra may overlap. escholarship.orgnih.gov For benzo(a)pyrene, an excitation wavelength of 296 nm is commonly used. researchgate.net While the methyl group on this compound may cause minor shifts in the fluorescence spectra, the fundamental spectral properties are expected to be very similar to BaP, making fluorescence a suitable detection method. escholarship.org Programmable fluorescence detectors allow for the simultaneous monitoring of multiple compounds by changing the wavelength parameters during the chromatographic run. escholarship.org
Table 3: Example Fluorescence Detector Wavelengths for PAH Analysis
| Compound Group | Excitation Wavelength (λex) | Emission Wavelength (λem) |
|---|---|---|
| Benzo(a)anthracene unam.mx | 284 nm | 410 nm |
| Benzo(a)pyrene & Metabolites unam.mx | 263 nm | 430 nm |
Sample Preparation Strategies for Complex Biological Matrices
The analysis of this compound in biological matrices such as tissues, blood, or urine requires extensive sample preparation to remove interferences and concentrate the analytes of interest. d-nb.infonih.gov
Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net For LLE, organic solvents like ethyl acetate are used to extract PAHs and their metabolites from aqueous samples. nih.gov SPE is a widely used alternative that offers advantages in terms of reduced solvent consumption and the potential for automation. nih.gov SPE cartridges with sorbents like C18, silica, or Florisil are used to retain the PAHs, which are then eluted with a small volume of an organic solvent. d-nb.inforesearchgate.net
For DNA adduct analysis, the DNA must first be isolated from the cells, often through enzymatic digestion of proteins and RNA, followed by precipitation of the DNA with ethanol. ugent.be The purified DNA is then hydrolyzed enzymatically to its constituent deoxynucleosides before analysis by LC-MS/MS. ugent.be
Biomarker Development and Validation for Mechanistic Studies
Biomarkers are essential for understanding the mechanisms of toxicity and for assessing human exposure to compounds like this compound. Studies on the parent compound BaP have established two primary classes of biomarkers: metabolites excreted in urine and stable DNA adducts in target tissues. elsevierpure.com
Research suggests that the carcinogenic activation mechanism of methylated BaP derivatives is similar to that of the parent hydrocarbon, likely involving the formation of a diol-epoxide. nih.gov Therefore, the ultimate biomarker for mechanistic studies of this compound would be the This compound-diol-epoxide-DNA adduct . The presence and quantity of this adduct in target tissues provide a direct measure of the dose that has reached and damaged the genetic material. nih.gov The detection of G→T transversions in key genes like TP53 is also associated with BPDE-DNA adducts and serves as a biomarker of effect. nih.gov
For non-invasive exposure assessment, hydroxylated metabolites of this compound excreted in urine would serve as valuable biomarkers, analogous to the use of 3-hydroxy-benzo[a]pyrene and 1-hydroxypyrene (B14473) as biomarkers for general PAH exposure. elsevierpure.com
Computational and Theoretical Approaches in 10 Methylbenzo a Pyrene Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Carcinogenicity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with its biological activity. In the context of 10-methylbenzo(a)pyrene, QSAR is instrumental in predicting its carcinogenic potential.
Application of Topological and Quantum-Chemical Molecular Descriptors
The development of robust QSAR models for methylated PAHs relies on the calculation of molecular descriptors that encode structural and electronic features. These descriptors are broadly categorized into topological and quantum-chemical types.
Topological Descriptors: These numerical descriptors are derived from the two-dimensional representation of a molecule. They characterize attributes like molecular size, shape, branching, and connectivity. For methylated PAHs, including this compound, topological descriptors derived from distance matrices have been successfully employed in multilinear regression equations to predict carcinogenic activity. researchgate.net These descriptors can include Wiener index, Balaban index, and various connectivity indices, which quantify the degree of branching and complexity of the carbon skeleton. The predictive accuracy for the carcinogenicity of methylated PAHs using such models has been reported to be around 80%. researchgate.net
Quantum-Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide information about the electronic properties of a molecule. They are crucial for understanding the reactivity and metabolic activation of PAHs. Key quantum-chemical descriptors include:
Energy of the Highest Occupied Molecular Orbital (EHOMO): Relates to the electron-donating ability of a molecule.
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): Relates to the electron-accepting ability of a molecule.
Hardness and Softness: Global reactivity indices that describe the resistance to change in electron distribution.
Electron Density Distribution: Identifies regions of the molecule susceptible to electrophilic or nucleophilic attack.
Studies have shown that QSAR models incorporating quantum-chemical descriptors, often alongside topological and physicochemical parameters, can produce comparable or even better results than other approaches for predicting the carcinogenic activity of PAHs. researchgate.net These descriptors are fundamental to the "bay region" theory of PAH carcinogenicity, which posits that the formation of highly reactive diol epoxides in the bay region is a critical step in their metabolic activation.
Prediction of Carcinogenic Potency based on Molecular Structure
By combining various molecular descriptors, QSAR models can predict the carcinogenic potency of compounds like this compound. The underlying principle is that the structure of a molecule dictates its properties and, consequently, its biological activity. The addition of a methyl group to the benzo(a)pyrene backbone at the 10-position introduces specific steric and electronic changes that can be quantified by molecular descriptors and correlated with carcinogenic activity.
For instance, the presence of the methyl group can influence the planarity of the aromatic system and the electronic properties of the bay region, which are critical for metabolic activation to the ultimate carcinogenic diol-epoxide. QSAR models for methylated PAHs have demonstrated the ability to correctly predict the carcinogenic activity for a set of these compounds. researchgate.net These predictive models are valuable tools for preliminary risk assessment and for prioritizing compounds for further toxicological testing.
Below is an interactive table summarizing the types of descriptors used in QSAR studies of PAHs:
| Descriptor Type | Examples | Information Encoded | Relevance to this compound Carcinogenicity |
| Topological | Wiener Index, Connectivity Indices, Balaban Index | Molecular size, shape, branching, and complexity | Correlates the overall molecular architecture with biological activity. |
| Quantum-Chemical | EHOMO, ELUMO, Electron Density, Hardness | Electronic distribution, reactivity, and stability | Predicts susceptibility to metabolic activation, particularly the formation of bay region diol-epoxides. |
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) and docking simulations are powerful computational techniques that provide a dynamic and three-dimensional view of molecular interactions. These methods are essential for understanding how this compound and its metabolites interact with biological macromolecules like enzymes and DNA.
Conformational Analysis and Bay Region Distortions of this compound and its Metabolites
The three-dimensional structure and flexibility of this compound are critical determinants of its carcinogenic activity. The presence of a methyl group in the bay region can lead to significant steric strain, resulting in distortions of the planar aromatic ring system.
Computer modeling suggests that this steric hindrance from the bay-region methyl group can influence the conformation of the diol and epoxide groups in the ultimate carcinogenic metabolite. oup.com This forced conformation may explain the enhanced carcinogenicity observed in some methylated PAHs. It is highly probable that a methyl group at the 10-position of benzo(a)pyrene would induce similar bay region distortions, affecting its metabolic processing and interaction with DNA.
Modeling of Enzyme-Substrate Interactions and DNA Binding Events
The carcinogenicity of this compound is dependent on its metabolic activation by enzymes, primarily cytochrome P450 (CYP) isozymes, to reactive intermediates that can bind to DNA, forming adducts. nih.gov Molecular docking and MD simulations are used to model these critical interactions.
Enzyme-Substrate Interactions: Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of CYP enzymes, such as CYP1A1 and CYP1B1. nih.gov These models help to understand how the substrate is positioned for metabolism. The presence of the methyl group at the 10-position can influence binding affinity and orientation due to steric and hydrophobic interactions. MD simulations can further explore the dynamic behavior of the enzyme-substrate complex, providing insights into the conformational changes that occur during the metabolic process. mdpi.com
DNA Binding Events: Once metabolized to its ultimate carcinogenic form, such as a diol-epoxide, this compound can covalently bind to DNA. nih.gov Computational modeling can be used to simulate the interaction of this reactive metabolite with DNA. These simulations can reveal how the methyl group affects the orientation of the molecule as it intercalates between DNA base pairs and the subsequent formation of covalent adducts, typically with guanine (B1146940) bases. The steric bulk of the methyl group may influence the specific conformation of the DNA adduct, which in turn can affect the efficiency of DNA repair mechanisms and the likelihood of mutations. oup.com
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting 10-Methylbenzo(a)pyrene in environmental samples?
- Methodology : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with a toluene-based standard solution (50 mg/L) for calibration. Ensure proper internal standardization (e.g., deuterated PAHs) to account for matrix effects in complex environmental samples. Reference materials tagged for environmental analysis (e.g., ACC H-207S) are critical for quality control .
- Key considerations : Column selection (e.g., C18 reverse-phase for HPLC) and detection wavelengths (e.g., 254 nm for UV-Vis) must align with the compound’s absorbance profile.
Q. How does the methyl substitution at the 10-position influence the chemical reactivity of Benzo(a)pyrene derivatives?
- Methodology : Compare electronic effects using computational chemistry tools (e.g., density functional theory) to analyze changes in electron density and frontier molecular orbitals. Experimental validation can involve measuring reaction rates in epoxidation or hydroxylation assays, leveraging microsomal enzyme systems (e.g., rat liver S9 fraction) .
- Key finding : Methyl groups can sterically hinder metabolic activation at specific positions, altering carcinogenic potential .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use Class I, Type B biological safety cabinets for synthesis or handling. Employ HEPA-filtered vacuums for cleanup and avoid dry sweeping. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and N95 respirators, as per OSHA guidelines .
Advanced Research Questions
Q. How do metabolic activation pathways of this compound differ from those of its non-methylated counterpart?
- Methodology : Use in vitro models (e.g., hepatocyte cultures) with isotope-labeled this compound to track metabolite formation via LC-MS/MS. Compare epoxide hydrolase and glutathione-S-transferase activity profiles to Benzo(a)pyrene .
- Key contradiction : While Benzo(a)pyrene primarily forms diol-epoxides, methylated derivatives may favor alternative pathways (e.g., quinone formation), reducing DNA adduct stability .
Q. What experimental models best capture the tumor-initiating activity of this compound?
- Methodology : Employ murine skin carcinogenesis assays, applying the compound topically and monitoring papilloma formation over 20–30 weeks. Include positive controls (e.g., 7,12-Dimethylbenz[a]anthracene) and negative controls (vehicle-only) .
- Data interpretation : Tumor multiplicity and latency periods should be statistically compared using ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess potency differences .
Q. How can researchers resolve discrepancies in reported carcinogenic potencies among methylated PAHs?
- Methodology : Conduct systematic reviews using databases like EPA’s HERO, applying inclusion/exclusion criteria (e.g., peer-reviewed studies with dose-response data). Meta-analyses should account for variables such as metabolic activation systems (e.g., Aroclor-induced vs. 3-methylcholanthrene-induced enzymes) .
- Case study : this compound showed lower tumor-initiating activity than 7,10-Dimethylbenzo(a)pyrene in SENCAR mice, likely due to steric effects on DNA adduct formation .
Methodological Tables
| Parameter | This compound | Benzo(a)pyrene | Reference |
|---|---|---|---|
| Log P (Octanol-water) | 6.2 (estimated) | 6.04 | |
| Primary Metabolic Pathway | Quinone formation | Diol-epoxide formation | |
| Tumor Latency (Weeks) | 24–28 | 18–22 |
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
